碘海醇-d5

描述

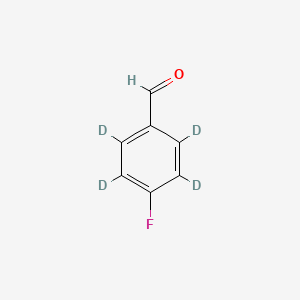

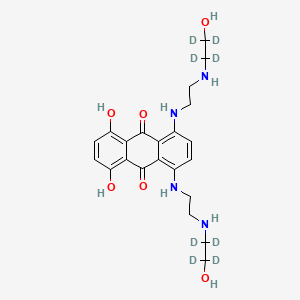

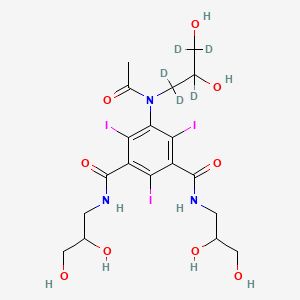

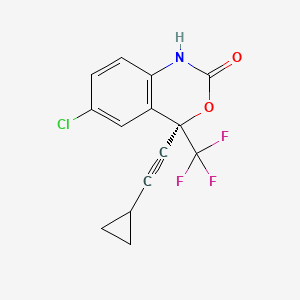

- 它是碘海醇的氘标记衍生物,这意味着碘海醇中的一些氢原子被氘原子取代。

- This compound 常用于脊髓造影、计算机断层扫描 (CT) 成像和其他诊断程序 .

碘海醇-d5: (化学式: C₁₉H₂₁D₅I₃N₃O₉) 是一种用于成像的放射造影剂。

科学研究应用

成像: 碘海醇-d5 对提高医学成像中的对比度至关重要,可以使血管、器官和组织可视化。

药代动力学研究: 研究人员使用this compound 作为内标,利用质谱法定量生物样品中的碘海醇水平.

环境监测: this compound 可用于环境研究,以追踪碘海醇在水系统中的归宿和迁移。

作用机制

- 碘海醇-d5 的作用机制在于它改变 X 射线衰减的能力。

- 当注射到体内时,它增强了不同组织之间的对比度,有助于诊断成像。

- 分子靶标包括血管、中枢神经系统和其他器官。

生化分析

Biochemical Properties

Iohexol-d5, like its parent compound Iohexol, plays a significant role in biochemical reactions, particularly those involved in radiographic imaging . It interacts with various biomolecules, primarily through its iodine atoms, which have the ability to block X-rays, thereby allowing structures containing iodine to be delineated in contrast to those that do not . This interaction is crucial in enhancing the visibility of internal structures during radiographic procedures .

Cellular Effects

The effects of Iohexol-d5 on cells and cellular processes are largely related to its role as a contrast agent. It influences cell function by enhancing the visibility of cellular structures during radiographic imaging .

Molecular Mechanism

The molecular mechanism of action of Iohexol-d5 is primarily based on its ability to block X-rays. This is achieved through the iodine atoms present in the compound. When Iohexol-d5 is administered, it diffuses in the body and the iodine atoms interact with the X-rays, blocking them and allowing the visualization of structures containing iodine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iohexol-d5 can change over time. For instance, it has been reported that Iohexol, and by extension Iohexol-d5, shows high stability, allowing for measurements to be performed in virtually all medical settings . The exact temporal effects of Iohexol-d5, including its stability, degradation, and long-term effects on cellular function, may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of Iohexol-d5 in animal models can vary with different dosages. For instance, studies have shown that Iohexol, when administered intravenously to dogs and pigs, can be used to measure kidney function

准备方法

- 碘海醇-d5 的合成路线涉及在碘海醇中引入氘原子。

- 氘取代可能发生在分子中的特定位置,从而产生this compound。

- 工业生产方法通常涉及专门的合成和纯化步骤。

化学反应分析

- 碘海醇-d5 本身不会发生明显的化学反应,因为它主要用作造影剂。

- 在其合成过程中,会发生氘取代反应。

- 用于氘标记的常见试剂包括氘代溶剂和氘化剂。

- 形成的主要产物是碘海醇的各种同位素标记衍生物。

相似化合物的比较

- 碘海醇-d5 的独特之处在于它的氘标记,它提供了明显的质量差。

- 类似的化合物包括非氘化的碘海醇和其他碘化造影剂。

属性

IUPAC Name |

5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)/i4D2,7D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHXOOBQLCIOLC-OPCJXEHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675994 | |

| Record name | iohexol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

826.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928623-33-0 | |

| Record name | iohexol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the use of Iohexol-d5 contribute to the validation of the analytical method?

A2: Incorporating Iohexol-d5 in the method allows for assessing the method's accuracy and precision. By comparing the measured ratio of Iohexol to Iohexol-d5 in spiked samples with the known ratio, the method's accuracy can be evaluated. Additionally, analyzing the variability of this ratio across replicates determines the method's precision []. This approach ensures the reliability and reproducibility of the developed method for quantifying Iohexol in porcine and avian plasma.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B562752.png)

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)

![[Tyr3,Lys5(Boc)]octreotide acetate](/img/new.no-structure.jpg)

![carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide](/img/structure/B562759.png)